sodium 2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
Sodium 2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a sodium salt of the carboxylate group attached to the indene ring system.
Mechanism of Action
Target of Action
Sodium 2,3-dihydro-1H-indene-2-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that can lead to various biological effects . These interactions can result in the inhibition or activation of the target, leading to downstream effects .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a colorless liquid with a specific odor, stable at room temperature, and soluble in various organic solvents such as ethanol and ethyl acetate . These properties could influence how the compound interacts with its environment and subsequently its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with a sodium base. The reaction can be carried out under mild conditions, often in an aqueous or alcoholic medium. The general reaction scheme is as follows:
2,3-dihydro-1H-indene-2-carboxylic acid+NaOH→sodium 2,3-dihydro-1H-indene-2-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indene derivatives.
Scientific Research Applications
Sodium 2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
IUPAC Name |
sodium;2,3-dihydro-1H-indene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2.Na/c11-10(12)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKHWYIMIDOXHK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-69-6 | |
Record name | sodium 2,3-dihydro-1H-indene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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